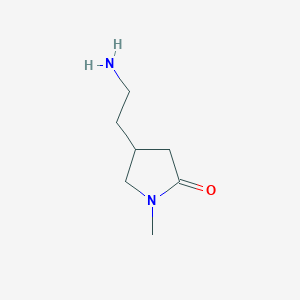
4-(2-Aminoethyl)-1-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring substituted with an aminoethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylpyrrolidin-2-one with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Imine or amide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidinone derivatives.
科学研究应用
4-(2-Aminoethyl)-1-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)pyrrolidin-2-one: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
1-Methylpyrrolidin-2-one: Lacks the aminoethyl group, resulting in different chemical properties and applications.
Uniqueness
4-(2-Aminoethyl)-1-methylpyrrolidin-2-one is unique due to the presence of both the aminoethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
生物活性
4-(2-Aminoethyl)-1-methylpyrrolidin-2-one, also known by its chemical identifier CAS No. 1519119-58-4, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with an aminoethyl side chain and a methyl group at the nitrogen position. Its structure can be represented as follows:
This configuration suggests potential interactions with various biological targets, particularly in the central nervous system and as a modulator of neurotransmitter systems.
Mechanisms of Biological Activity
Research indicates that this compound may act as a ligand for serotonin receptors, particularly the 5-HT7 subtype. This receptor is implicated in various neurological processes, including mood regulation and cognition.
Key Mechanisms:
- Serotonin Receptor Modulation: The compound has shown promise in modulating serotonin pathways, which are crucial for treating conditions such as depression and anxiety.
- Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Preliminary studies suggest that derivatives of this compound can inhibit nNOS, potentially offering neuroprotective effects against ischemic injuries .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Neuroprotection in Ischemia: A study demonstrated that derivatives of this compound could significantly prevent neuronal death in rabbit models subjected to hypoxia-ischemia. The findings indicated a reduction in the incidence of cerebral palsy-like symptoms in newborns exposed to ischemic conditions .
- Antineoplastic Properties: Another investigation found that compounds related to this pyrrolidine exhibited immunomodulatory effects and antineoplastic activity in myeloma models. The mechanism was linked to the compound’s ability to downregulate cMYC expression, a critical factor in tumorigenesis .
属性
IUPAC Name |
4-(2-aminoethyl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9-5-6(2-3-8)4-7(9)10/h6H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLUFHNGXNSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














